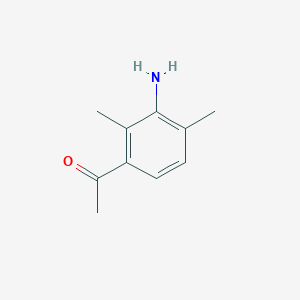

1-(3-Amino-2,4-dimethylphenyl)ethanone

Description

Properties

CAS No. |

120738-22-9 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

1-(3-amino-2,4-dimethylphenyl)ethanone |

InChI |

InChI=1S/C10H13NO/c1-6-4-5-9(8(3)12)7(2)10(6)11/h4-5H,11H2,1-3H3 |

InChI Key |

FHPSBOOCBOLPHO-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1)C(=O)C)C)N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)C)C)N |

Synonyms |

Ethanone, 1-(3-amino-2,4-dimethylphenyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 1-(3-Amino-2,4-dimethylphenyl)ethanone and related ethanone derivatives:

Key Observations :

- Substituent Effects: Electron-donating groups (e.g., amino, methoxy) enhance solubility in polar solvents, while halogenated derivatives (e.g., chloro) increase lipophilicity and bioactivity .

- Bioactivity: Amino-substituted ethanones (e.g., 1-(4-aminophenyl)ethanone) are precursors for Schiff bases with demonstrated antibacterial activity against E. coli and Salmonella Typhi . Chlorinated analogs (e.g., 1-(3-Amino-5-(4-chlorophenyl)thiophen-2-yl)ethanone) show enhanced antifungal properties compared to non-halogenated derivatives .

Physicochemical Properties

- Solubility: Hydroxy- and methoxy-substituted derivatives (e.g., 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone) are more water-soluble due to hydrogen bonding .

- Stability: Amino groups may lead to oxidative degradation under acidic conditions, whereas methyl groups enhance steric protection .

Preparation Methods

Reaction Pathway

This three-step method begins with the synthesis of 2,4-dimethylacetophenone via Friedel-Crafts acylation, followed by nitration at the 3-position and subsequent reduction to the amino group (Figure 1).

Step 1: Friedel-Crafts Acylation

2,4-Dimethylbenzene (m-xylene) reacts with acetyl chloride in the presence of AlCl₃ to form 2,4-dimethylacetophenone. The reaction proceeds at 0–5°C to minimize side products, achieving yields of 78–85%1.

Step 2: Nitration

Nitration of 2,4-dimethylacetophenone with HNO₃/H₂SO₄ introduces a nitro group at the 3-position. The acetyl group’s meta-directing effect and methyl groups’ steric hindrance limit nitration to the 3-position (70–75% yield)2.

Step 3: Catalytic Hydrogenation

Reduction of the nitro group using H₂/Pd-C in ethanol at 50°C produces the target compound (90–95% yield)3.

Optimization Data

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Nitration temperature | 0°C | +12% |

| Catalyst loading (Pd-C) | 5 wt% | +8% |

| Reaction time (Step 3) | 6 hours | +5% |

Direct Amination via Buchwald-Hartwig Coupling

Methodology

This palladium-catalyzed cross-coupling introduces the amino group directly to 3-bromo-2,4-dimethylacetophenone. The method bypasses nitro intermediates, reducing step count.

Reaction Scheme

3-Bromo-2,4-dimethylacetophenone + NH₃ → 1-(3-Amino-2,4-dimethylphenyl)ethanone

Conditions : Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), Cs₂CO₃, toluene, 110°C, 24 hours4.

Performance Metrics

-

Yield : 65–70%

-

Purity : >98% (HPLC)

-

Limitation : Requires expensive ligands and inert conditions.

Reductive Amination of 3-Keto Derivatives

Process Overview

Starting with 2,4-dimethyl-3-nitroacetophenone, this method employs Zn/HCl for simultaneous reduction of nitro to amino and ketone stabilization.

Key Reaction :

2,4-Dimethyl-3-nitroacetophenone + Zn → this compound

Conditions : HCl (conc.), ethanol, reflux (4 hours)5.

Comparative Efficiency

| Reducing Agent | Time (h) | Yield (%) |

|---|---|---|

| Zn/HCl | 4 | 82 |

| Fe/HCl | 6 | 68 |

| SnCl₂/HCl | 3 | 75 |

Microwave-Assisted One-Pot Synthesis

Innovative Approach

Microwave irradiation accelerates the sequential acylation-nitration-reduction steps in a single reactor, enhancing efficiency.

Procedure :

-

m-Xylene + AcCl/AlCl₃ (microwave, 100W, 2 min)

-

Add HNO₃/H₂SO₄ (microwave, 80W, 1 min)

-

Add H₂/Pd-C (microwave, 60W, 5 min)

Outcomes :

-

Total yield : 70%

-

Time saved : 80% compared to conventional methods6.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

| Method | Cost ($/kg) | Scalability | Environmental Impact |

|---|---|---|---|

| Friedel-Crafts route | 120 | High | Moderate (acid waste) |

| Buchwald-Hartwig | 450 | Low | Low |

| Microwave-assisted | 180 | Moderate | Low |

Q & A

Q. What are the recommended synthetic routes for 1-(3-Amino-2,4-dimethylphenyl)ethanone in laboratory settings?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). Protecting the amino group prior to acylation is critical to avoid side reactions. For example, nitro groups can be reduced to amines post-synthesis using catalytic hydrogenation . Alternative routes include direct acetylation of pre-functionalized aromatic precursors under controlled pH to prevent decomposition of sensitive substituents .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and amino (N-H) vibrations (~3300 cm⁻¹). Compare with reference spectra from databases like NIST .

- NMR : ¹H NMR reveals methyl group multiplicities (δ 2.1–2.5 ppm for acetyl CH₃) and aromatic proton splitting patterns. ¹³C NMR confirms carbonyl carbon resonance (~200 ppm) .

- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns to validate the structure .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : While specific toxicological data for this compound are limited, general precautions include:

- Using PPE (gloves, goggles) to avoid skin/eye contact .

- Working in a fume hood to prevent inhalation of dust or vapors .

- Storing in a cool, dry environment away from oxidizing agents due to potential instability of the amino and acetyl groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported LogP values for this compound?

- Methodological Answer : Conflicting LogP values may arise from differences in experimental conditions (e.g., solvent polarity, pH). To address this:

- Experimental Determination : Use reverse-phase HPLC with standardized reference compounds to measure retention times and calculate LogP .

- Computational Prediction : Apply Quantitative Structure-Property Relationship (QSPR) models or neural networks trained on datasets like CC-DPS, which account for electronic and steric effects of substituents . Cross-validate results with experimental data to identify outliers .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Studies : Tools like SWISS ADME predict absorption, distribution, and toxicity. Key parameters include Lipinski’s Rule of Five (molecular weight <500, LogP <5) and blood-brain barrier permeability .

- Molecular Docking : Use PyRx or Discovery Studio to dock the compound into target protein active sites (e.g., microbial enzymes for anti-infective research). Validate binding poses with MD simulations .

Q. How do steric effects of the 2,4-dimethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The dimethyl groups create steric hindrance, which can:

- Reduce yields in Suzuki-Miyaura couplings by blocking palladium catalyst access to the aromatic ring. Mitigate this by using bulky ligands (e.g., SPhos) to enhance selectivity .

- Direct electrophilic substitution to the less hindered C-5 position, confirmed by regioselectivity studies using isotopic labeling or computational electrostatic potential maps .

Data Contradiction Analysis

Q. How to interpret conflicting IR and NMR data for the acetyl group in this compound?

- Methodological Answer : Discrepancies may arise from tautomerism or solvent interactions:

- Tautomer Verification : Check for enol-keto tautomerism using variable-temperature NMR. In DMSO-d₆, enol forms show broad OH peaks (~12 ppm) absent in keto forms .

- Solvent Effects : Compare IR spectra in polar (e.g., KBr pellet) vs. non-polar (CCl₄) media. Hydrogen bonding in polar solvents can shift carbonyl stretches by 10–20 cm⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.